molecular formula C17H20N2O3 B8480441 ethyl 1-(1H-indole-2-carbonyl)piperidine-4-carboxylate

ethyl 1-(1H-indole-2-carbonyl)piperidine-4-carboxylate

Cat. No. B8480441
M. Wt: 300.35 g/mol
InChI Key: ACJKZQBXCRLJLG-UHFFFAOYSA-N
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Patent
US08846684B2

Procedure details

1H-indole-2-carboxylic acid (2.49 g, 15.45 mmol), EDCI (4.44 g, 23.18 mmol), and HOBT (3.55 g, 23.18 mmol) were dissolved in THF (Volume: 30.0 ml). The reaction was allowed to stir for 15 minutes before DIEA (4.05 ml, 23.18 mmol) and ethyl piperidine-4-carboxylate (3.57 ml, 23.18 mmol) were added to the reaction. The reaction was diluted with water and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, 1H HCl, and saturated sodium chloride. The organic layer was then dried over magnesium sulfate, filtered and concentrated. the resulting solid is then triturated with ethyl acetate. (Yield: 3.27 g, white solid) 1H-NMR (400 MHz, DMSO-d6) 11.55, 7.60, 7.41, 7.18, 7.04, 6.77, 4.40-4.27, 4.09, 3.18, 2.76-2.63, 1.97-1.88, 1.65-1.51, 1.20
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[NH:43]1[CH2:48][CH2:47][CH:46]([C:49]([O:51][CH2:52][CH3:53])=[O:50])[CH2:45][CH2:44]1>C1COCC1.O.C(OCC)(=O)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([N:43]1[CH2:48][CH2:47][CH:46]([C:49]([O:51][CH2:52][CH3:53])=[O:50])[CH2:45][CH2:44]1)=[O:12]

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
4.44 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
3.55 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.05 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.57 mL
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate, 1H HCl, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid is then triturated with ethyl acetate

Outcomes

Product
Name
Type
Smiles
N1C(=CC2=CC=CC=C12)C(=O)N1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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